(2R)-Darunavir-d9
Description
Historical Context and Development
(2R)-Darunavir-d9 emerged as a critical tool in pharmacokinetic research following the development of darunavir, a second-generation HIV-1 protease inhibitor. Darunavir itself was first synthesized in the early 2000s as a nonpeptidic analog of amprenavir, featuring a bis-tetrahydrofuran (bis-THF) moiety to enhance binding affinity to the protease enzyme. Its deuterated counterpart, this compound, was later engineered to address analytical challenges in quantifying darunavir concentrations in biological matrices. The incorporation of nine deuterium atoms at specific positions (methyl-d3 and propyl-1,1,2,3,3,3-d6 groups) minimized isotopic interference while maintaining physicochemical properties nearly identical to the parent compound. This innovation aligned with broader trends in the mid-2000s toward stable isotope-labeled internal standards (SIL-IS) for liquid chromatography tandem mass spectrometry (LC-MS/MS) applications.
Key milestones in its development include:
- 2006 : FDA approval of darunavir (Prezista®) for HIV treatment
- 2011 : First validated LC-MS/MS method using this compound for plasma quantification
- 2015 : Demonstrated utility in correcting matrix effects across diverse biological samples
Significance in HIV Protease Inhibitor Research
This compound plays a pivotal role in advancing our understanding of darunavir's pharmacokinetic profile. As shown in Table 1, its structural fidelity enables precise measurement of:
Table 1: Key Pharmacokinetic Parameters Enabled by this compound
The compound has facilitated critical insights into darunavir's unique resistance profile, particularly its maintained efficacy against multidrug-resistant HIV-1 strains with IC50 values of 3–29 nM in peripheral blood mononuclear cells (PBMCs). Researchers have leveraged this compound to investigate:
- Compartment-specific pharmacokinetics in lymphatic tissues
- Nonlinear dose-exposure relationships in boosted regimens
- Intersubject variability in metabolic clearance
Role as a Stable Isotope-Labeled Internal Standard
The deuterium labeling strategy in this compound exemplifies optimal SIL-IS design principles:
- Isotopic Purity : Nine deuterium atoms create sufficient mass shift (+9 Da) to avoid spectral overlap
- Chemical Stability : Retained chromatographic behavior despite isotopic substitution
- Matrix Compensation : Corrects for extraction efficiency variations (29–70% recovery)
Validation studies demonstrate its analytical performance:
- Linearity : 1–5,000 ng/mL range with R2 > 0.99
- Precision : <11% interday variability in spike-recovery experiments
- Sensitivity : Limits of quantification at 1 ng/mL in plasma
A 2015 multicenter trial using this compound revealed 12% measurement bias in incurred sample reanalysis, underscoring its necessity for reliable therapeutic drug monitoring.
Position in Modern Analytical Chemistry
This compound has become a gold standard in antiretroviral analysis, as evidenced by:
Methodological Adoption :
- 83% of darunavir pharmacokinetic studies published 2015–2025 employed deuterated internal standards
- FDA-endorsed in bioequivalence protocols for generic darunavir formulations
Technical Advancements :
- Enabled UPLC-MS/MS methods with 1.6-minute run times
- Supported multiplexed panels quantifying 15+ antiretrovirals simultaneously
Research Applications :
Properties
Molecular Formula |
C₂₇H₂₈D₉N₃O₇S |
|---|---|
Molecular Weight |
547.66 |
Synonyms |
[(1R,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenyl-methyl)propyl]carabamic Acid (3R,3aR,6aR)-Hexahydrofuro[2,3-b]-furan-3-yl Ester-d9; TMC-114-d9; UIC-94017-d9; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C27H37N3O7S
- Molecular Weight: 556.72 g/mol (vs. 547.67 g/mol for non-deuterated Darunavir)
- CAS Number : 1133378-37-6
- Role : Internal standard for quantifying Darunavir in biological matrices (e.g., human plasma) with a lower limit of quantification (LLOQ) of 30 ng/mL .
The stereochemistry of Darunavir-d9 aligns with the parent compound, which features a (2S,3R) configuration critical for protease inhibition . Its deuterated form ensures minimal interference in assays while providing a distinct mass signature for reliable detection .
Comparison with Similar Compounds
Structural and Physicochemical Differences
Table 1: Structural Comparison of Darunavir-d9 with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Atoms | Key Structural Features | Primary Application |
|---|---|---|---|---|---|
| Darunavir-d9 | C27H37N3O7S | 556.72 | 9 | Deuterated at methyl and isobutyl groups | ISTD for Darunavir assays |
| Darunavir | C27H37N3O7S | 547.67 | 0 | Parent compound with (2S,3R) configuration | Antiretroviral therapy |
| Atazanavir-d6 | C38H43D6N7O5S | 785.95 | 6 | Deuterated benzyl groups | ISTD for Atazanavir assays |
| Ritonavir-d6 | C37H44D6N6O5S2 | 747.96 | 6 | Deuterated thiazole moiety | ISTD for Ritonavir assays |
| Hydroxy Darunavir | C27H37N3O8S | 563.67 | 0 | Hydroxylated metabolite | Metabolic profiling |
Key Observations :
- Darunavir-d9’s deuterium substitution occurs at non-reactive sites (methyl and isobutyl groups), preserving its chromatographic co-elution with Darunavir .
- Metabolites like Hydroxy Darunavir introduce polar functional groups, altering retention times in LC-MS/MS compared to Darunavir-d9 .
Analytical Performance
Table 2: Analytical Parameters of Deuterated Internal Standards
| Compound | LLOQ (ng/mL) | Accuracy (% Nominal) | Precision (% RSD) | Linear Range (ng/mL) | Reference Matrix |
|---|---|---|---|---|---|
| Darunavir-d9 | 30 | 101.5–103.1% | 4.4–5.2% | 30–10,000 | Human plasma |
| Atazanavir-d6 | 5 | 98.5–102.3% | ≤6.8% | 5–6,000 | Human plasma |
| Ritonavir-d6 | 1 | 97.8–104.6% | ≤7.5% | 1–500 | Human plasma |
Key Findings :
- Darunavir-d9 demonstrates superior precision (≤5.2% RSD) compared to Ritonavir-d6 (≤7.5% RSD), attributed to its stable isotopic distribution .
- The broader linear range of Darunavir-d9 (30–10,000 ng/mL) accommodates high-dose pharmacokinetic studies, unlike Ritonavir-d6, which is optimized for low-concentration assays .
Research and Development Context
Preparation Methods
Core Structural Considerations
Darunavir-d9 (C₂₇H₂₈D₉N₃O₇S) retains the stereochemical configuration of Darunavir, with deuterium substitution at nine metabolically stable hydrogen positions. The (2R) enantiomer specificity is maintained through chiral resolution or asymmetric synthesis. Deuterium incorporation typically targets methyl, methine, or hydroxyl groups prone to hydrogen-deuterium exchange under specific conditions.
Key Reaction Steps in Darunavir-d9 Synthesis
Coupling of Deuterated Intermediate B with Carbonic Acid Derivative A
The patented Darunavir synthesis involves reacting compound A (carbonic acid 2,5-dioxo-1-pyrrolidinyl ester) with compound B (4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-benzenesulfonamide) in ethanol. For Darunavir-d9, compound B is synthesized with deuterium at specific sites:
-
Deuteration of the 2-methylpropyl group : Replacing hydrogens in the isobutyl side chain with deuterium using D₂ gas during alkylation.
-
Deuterated phenyl rings : Catalytic deuteration of aromatic precursors via Pd/C in D₂O.
Reaction Conditions :
Crystallization and Deuterium Retention
Post-coupling, Darunavir-d9 monoethanolate is crystallized from ethanol. Using EtOD (deuterated ethanol) enhances deuterium retention in the ethanolate moiety. The process involves:
-
Heating the reaction mixture to 78°C for homogeneity.
-
Seeding with Darunavir-d9 monoethanolate crystals.
-
Controlled cooling to 15°C to precipitate deuterated product.
Yield Optimization :
| Cooling Rate (°C/min) | Yield (%) | Purity (%) |
|---|---|---|
| 0.1 | 93 | 99.5 |
| 0.3 | 88 | 98.7 |
Process Modifications for Deuterated Synthesis
Solvent and Base Elimination
The absence of organic bases (e.g., triethylamine) in the coupling step minimizes side reactions, critical for preserving deuterium labels. Ethanol acts as both solvent and proton donor, but substitution with EtOD reduces H/D scrambling.
Flow Reactor Utilization
A tube flow reactor operating at 80°C completes the coupling in 30 seconds , mitigating deuterium loss from prolonged heating. This method is scalable for high-throughput Darunavir-d9 production.
Characterization of this compound
Analytical Techniques
-
Mass Spectrometry : Confirms molecular weight (556.72 g/mol) and deuterium incorporation ratio.
-
¹H/²H NMR : Identifies deuterium positions and quantifies isotopic purity.
-
X-ray Diffraction : Validates the monoethanolate crystal structure.
Isotopic Purity Data :
| Batch | % Deuterium Incorporation |
|---|---|
| 1 | 98.7 |
| 2 | 99.2 |
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Late-Stage Exchange | Simple, cost-effective | Low deuterium retention (≤70%) |
| Early-Stage Intermediates | High isotopic purity (≥98%) | Requires deuterated precursors |
Industrial-Scale Challenges
-
Cost of Deuterated Reagents : Deuterated ethanol (EtOD) and D₂ gas increase production costs by ~40%.
-
Regulatory Compliance : FDA guidelines require ≥95% isotopic purity for deuterated drugs.
Q & A
Q. What is the primary role of (2R)-Darunavir-d9 in pharmacokinetic studies?
this compound is a deuterium-labeled internal standard (ISTD) used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify darunavir in biological matrices. Its isotopic labeling minimizes interference with the analyte, ensuring precise calibration curves (30–10,000 ng/mL range) and reliable quantification at a lower limit of 30 ng/mL. Methodological validation includes interday accuracy (101.5–103.1%) and precision (4.4–5.2%) checks to confirm reproducibility .
Q. How does the stereochemical configuration of this compound influence its analytical applications?
The (2R) configuration ensures structural alignment with non-deuterated darunavir, critical for maintaining consistent chromatographic behavior and ionization efficiency in LC-MS/MS. This stereospecificity minimizes matrix effects and enhances signal stability during pharmacokinetic assays, particularly in human plasma analysis .
Q. What are the key pharmacopeial specifications for this compound in regulatory-compliant research?
The compound must adhere to purity standards (e.g., ≥99.84% by HPLC) and isotopic enrichment specifications (e.g., d9 labeling at defined positions). These parameters are validated using orthogonal techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to ensure batch-to-batch consistency .
Advanced Research Questions
Q. How can researchers optimize deuterium labeling in this compound to mitigate isotopic effects in metabolic studies?
Deuterium placement should avoid labile hydrogen positions (e.g., hydroxyl or amine groups) to prevent isotopic exchange in biological systems. Computational modeling (e.g., density functional theory) can predict kinetic isotope effects (KIEs), while in vitro metabolic stability assays validate retention of deuterium labels under physiological conditions .
Q. What experimental strategies resolve discrepancies in LC-MS/MS data when using this compound as an ISTD?
Contradictions in analyte/ISTD peak area ratios may arise from ion suppression or matrix variability. Mitigation strategies include:
Q. How should researchers design studies to investigate this compound’s stability under long-term storage conditions?
A factorial design incorporating variables like temperature (−80°C to 25°C), humidity (10–75%), and light exposure can model degradation kinetics. Stability-indicating assays (e.g., forced degradation under acidic/alkaline conditions) paired with HRMS identify degradation products. Data analysis follows ICH Q1A(R2) guidelines for shelf-life estimation .
What frameworks ensure rigorous formulation of research questions for this compound studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
Q. How can collaborative studies address data integrity challenges when using this compound across multiple labs?
Implement standardized protocols for:
- Calibration curve acceptance criteria (e.g., R² ≥0.995).
- Data traceability : Electronic lab notebooks (ELNs) with audit trails.
- Inter-lab validation : Blinded sample exchanges to assess reproducibility, aligned with ICH E9(R1) guidelines on statistical principles .
Methodological Guidance
- For contradiction analysis : Use triangulation by integrating LC-MS/MS data with orthogonal techniques (e.g., immunoassays) to resolve outliers .
- For advanced synthesis : Deuterium incorporation via catalytic hydrogen-deuterium exchange requires rigorous NMR validation to confirm positional integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
